molecular formula C11H14FN3S B11736674 N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine

Cat. No.: B11736674
M. Wt: 239.31 g/mol
InChI Key: XSJZRTUOYYRKBH-UHFFFAOYSA-N
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Description

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a propyl group and a fluorinated thiophene moiety, which contributes to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the fluorinated thiophene intermediate. One common method involves the direct fluorination of thiophene using molecular fluorine or other fluorinating agents . The resulting fluorinated thiophene is then subjected to further functionalization to introduce the methyl group.

The next step involves the formation of the pyrazole ring. This can be achieved through a cyclization reaction using appropriate precursors such as hydrazines and α,β-unsaturated carbonyl compounds. The final step is the alkylation of the pyrazole ring with a propyl group, which can be accomplished using alkyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above. Large-scale production typically requires the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonyl-containing derivatives, while substitution reactions can produce a variety of substituted thiophene derivatives .

Scientific Research Applications

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The fluorinated thiophene moiety may enhance the compound’s ability to interact with biological membranes or proteins, while the pyrazole ring can participate in hydrogen bonding and other interactions with target molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-fluorothiophen-2-yl)methyl]-1-propyl-1H-pyrazol-4-amine is unique due to its combination of a fluorinated thiophene moiety and a pyrazole ring with a propyl substitution. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C11H14FN3S

Molecular Weight

239.31 g/mol

IUPAC Name

N-[(5-fluorothiophen-2-yl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C11H14FN3S/c1-2-5-15-8-9(6-14-15)13-7-10-3-4-11(12)16-10/h3-4,6,8,13H,2,5,7H2,1H3

InChI Key

XSJZRTUOYYRKBH-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=C(S2)F

Origin of Product

United States

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